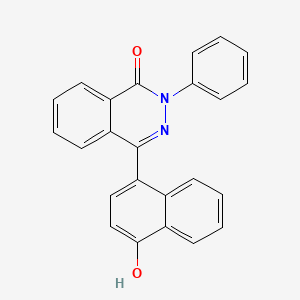
4-(4-Oxonaphthalen-1(4H)-ylidene)-2-phenyl-3,4-dihydrophthalazin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Hydroxynaphthalen-1-yl)-2-phenylphthalazin-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxynaphthalen-1-yl)-2-phenylphthalazin-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: 4-amino-1-naphthol hydrochloride and methyl 5-(chlorosulfonyl)-2-hydroxybenzoate.
Reaction Conditions: The reaction is carried out in the presence of magnesium sulfate as a drying agent and a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-(4-Hydroxynaphthalen-1-yl)-2-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under suitable conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones or phthalazinone derivatives.
Reduction: Formation of naphthylamines or phenylphthalazinones.
Substitution: Formation of halogenated or aminated derivatives.
科学研究应用
4-(4-Hydroxynaphthalen-1-yl)-2-phenylphthalazin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and dyes
作用机制
The mechanism of action of 4-(4-Hydroxynaphthalen-1-yl)-2-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
4-Hydroxyphthalazin-1(2H)-one: Lacks the naphthalene and phenyl groups, making it less complex.
2-Phenylphthalazin-1(2H)-one: Lacks the hydroxynaphthalene group, affecting its reactivity and applications.
属性
CAS 编号 |
61613-43-2 |
|---|---|
分子式 |
C24H16N2O2 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
4-(4-hydroxynaphthalen-1-yl)-2-phenylphthalazin-1-one |
InChI |
InChI=1S/C24H16N2O2/c27-22-15-14-20(17-10-4-5-11-18(17)22)23-19-12-6-7-13-21(19)24(28)26(25-23)16-8-2-1-3-9-16/h1-15,27H |
InChI 键 |
HZOIIONDYPZQLM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C5=CC=CC=C54)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


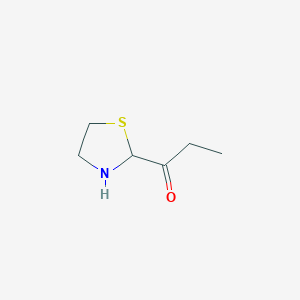
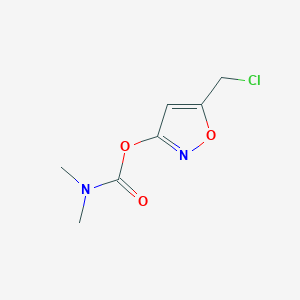
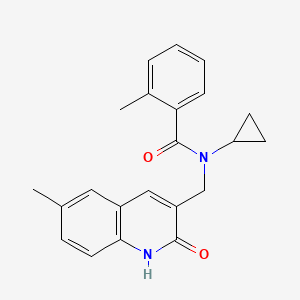
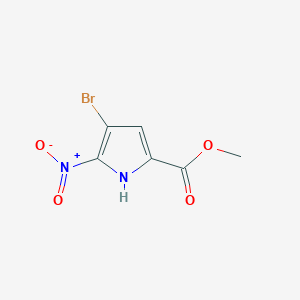
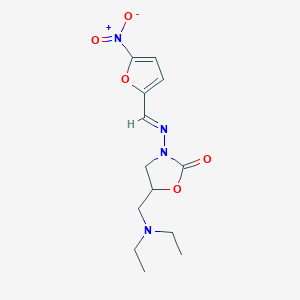

![2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12898539.png)
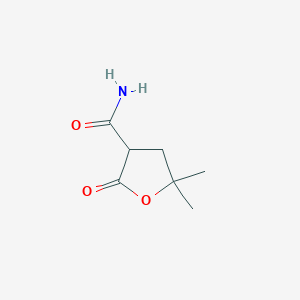
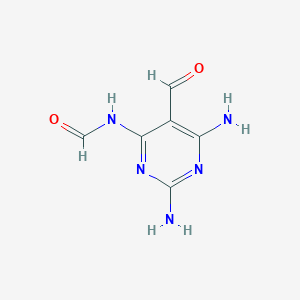
![3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole](/img/structure/B12898556.png)
![2-[(4S)-4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]aniline](/img/structure/B12898564.png)

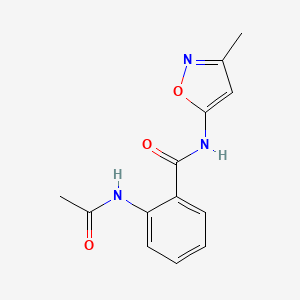
![2-[6-(Ethanesulfonyl)pyridazin-3-yl]-N-methylhydrazine-1-carbothioamide](/img/structure/B12898580.png)
